7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline
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Overview
Description
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-nitrosopiperazine . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes . For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: Known for its diverse pharmacological profiles, including antimalarial and anticancer activities.
7-Methoxy-4-(piperazin-1-yl)quinoline: Exhibits similar biological activities but with different potency and selectivity.
6-Bromo-4-(piperazin-1-yl)quinoline: Another quinoline derivative with unique pharmacological properties.
Uniqueness
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H13ClN4O |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
7-chloro-4-(4-nitrosopiperazin-1-yl)quinoline |
InChI |
InChI=1S/C13H13ClN4O/c14-10-1-2-11-12(9-10)15-4-3-13(11)17-5-7-18(16-19)8-6-17/h1-4,9H,5-8H2 |
InChI Key |
XFVJAQYDBDVTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)N=O |
Origin of Product |
United States |
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